2,4-Dibromo-3,5-dimethylbenzonitrile
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Overview
Description
2,4-Dibromo-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H7Br2N. It is a derivative of benzonitrile, featuring two bromine atoms and two methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,5-dimethylbenzonitrile typically involves the bromination of 3,5-dimethylbenzonitrile. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,5-dimethylbenzonitrile by using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Zinc and hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2,4-diazido-3,5-dimethylbenzonitrile.
Reduction: 3,5-Dimethylbenzonitrile.
Oxidation: 2,4-Dibromo-3,5-dimethylbenzoic acid or 2,4-dibromo-3,5-dimethylbenzaldehyde.
Scientific Research Applications
2,4-Dibromo-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3,5-dimethylbenzonitrile involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
- 2,4-Dibromo-3,5-dimethylbenzaldehyde
- 2,4-Dibromo-3,5-dimethylbenzoic acid
- 3,5-Dibromo-2,4-dimethylbenzonitrile
Comparison: 2,4-Dibromo-3,5-dimethylbenzonitrile is unique due to the specific positioning of its bromine and methyl groups, which influence its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic applications, such as higher selectivity in substitution reactions and greater stability under various reaction conditions .
Properties
IUPAC Name |
2,4-dibromo-3,5-dimethylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N/c1-5-3-7(4-12)9(11)6(2)8(5)10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBABYYSXNCOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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